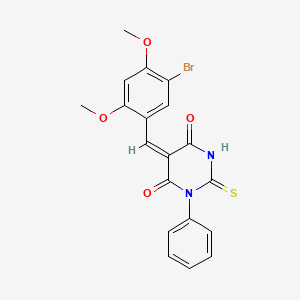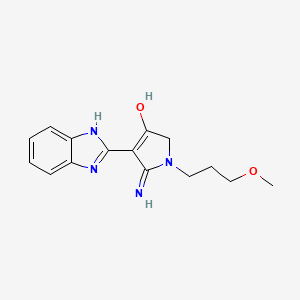
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone
Descripción general
Descripción
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone, also known as PPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTP belongs to the class of pyrimidine derivatives, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone exerts its biological effects by modulating the activity of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of microglia, which are involved in the pathogenesis of neurodegenerative diseases. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has also been shown to reduce oxidative stress and improve mitochondrial function, which are important factors in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has several advantages for lab experiments, including its low cost, ease of synthesis, and high degree of purity. However, 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone. One area of research could focus on the development of novel formulations of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone that enhance its solubility and bioavailability. Another area of research could focus on the identification of specific molecular targets of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone and the elucidation of its mechanism of action in greater detail. Additionally, further studies are needed to investigate the potential therapeutic applications of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone in various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone is a promising synthetic compound with potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone exhibits potent antioxidant and anti-inflammatory properties and exerts its biological effects by modulating the activity of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to fully elucidate the mechanism of action of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone and to investigate its potential therapeutic applications in greater detail.
Aplicaciones Científicas De Investigación
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-phenyl-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-8-17-13-14-11(9-12(16)15-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKLZYYOIERQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428699 | |
| Record name | ZINC05154808 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one | |
CAS RN |
62459-13-6 | |
| Record name | ZINC05154808 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3729039.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B3729052.png)
![methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B3729059.png)

![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide](/img/structure/B3729064.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3729067.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B3729069.png)


![3-[(2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3729089.png)
![N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3729102.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3729127.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3729131.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3729134.png)